1-(4-Fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine
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Overview
Description
1-(4-Fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further connected to a sulfonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 4-Fluorophenylpiperidine: This step involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride to form 4-fluorophenylpiperidine.
Sulfonylation: The 4-fluorophenylpiperidine is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
Flunarizine: A calcium antagonist used for migraine prophylaxis.
Indole Derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties.
Uniqueness
1-(4-Fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine is unique due to its specific structural combination of a fluorophenyl group, piperidine ring, and sulfonylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-piperidin-1-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2S/c16-14-4-6-15(7-5-14)17-10-12-19(13-11-17)22(20,21)18-8-2-1-3-9-18/h4-7H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXQHLSQCLBTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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